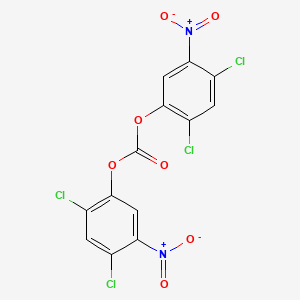

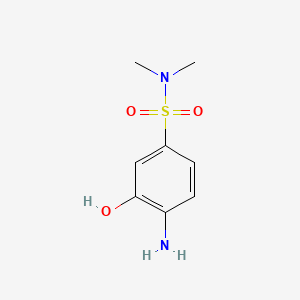

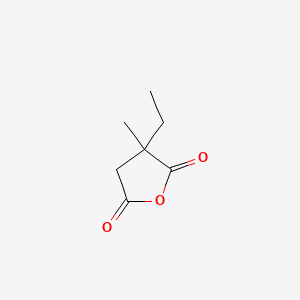

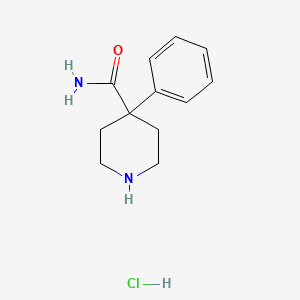

![molecular formula C7H5NO2S2 B1274213 Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide CAS No. 27148-03-4](/img/structure/B1274213.png)

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide

Overview

Description

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as thiosaccharin, is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of saccharin, a well-known artificial sweetener, and has been utilized in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of benzo[d]isothiazole-3(2H)-thione 1,1-dioxide derivatives has been explored through different methods. One approach involves the reaction of sodium salt of thiosaccharin with alkyl halides to afford 3-(alkylthio)-1,2-benzisothiazole 1,1-dioxides. Further treatment with piperidine and various electrophiles yields sulfides and thiocarboxylic S-esters . Another method described the synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides from saccharin and organolithium compounds, as well as the reaction with Grignard reagents .

Molecular Structure Analysis

The molecular and electronic structures of benzo[d]isothiazole derivatives have been studied, revealing insights into their quinoid formulation and redox chemistry. For instance, the condensation of diaminobenzenedithiol with sulfur monochloride leads to radical cation salts, which can be reduced to neutral compounds. These structures have been characterized by X-ray diffraction and exhibit bond lengths consistent with their antiaromatic nature .

Chemical Reactions Analysis

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide derivatives have been used in various chemical reactions. For example, they have been incorporated into the design of non-nucleoside inhibitors of HCV polymerase NS5B, where structure-based design led to the addition of a high-affinity methyl sulfonamide group, resulting in potent cyclic analogues . Additionally, a visible-light-mediated aza Paternò-Büchi reaction with alkenes followed by a Lewis acid-catalyzed ring-expansion has been developed to synthesize benzo[f][1,2]thiazepine 1,1-dioxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isothiazole-3(2H)-thione 1,1-dioxide have been investigated through experimental and computational studies. Ab initio HF, density functional, and IR spectroscopy studies have been conducted to understand the spectral and structural changes during the conversion of thiosaccharin to its nitranion. These studies have shown frequency decreases in the SO2 stretching modes and delocalization of the nitranionic charge across the molecule .

Scientific Research Applications

Synthesis of Cyclic Sulfonamides

Benzo[d]isothiazole-1,1-dioxide derivatives have been utilized in the synthesis of cyclic sulfonamides, such as hexahydrobenzo[d]isothiazole 1,1-dioxides, via intramolecular Diels-Alder reactions. These reactions facilitate the creation of novel cyclic sulfonamides, like 2-(4-chlorobenzyl)-5-(1H-imidazol-4-yl)-2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxide, a histamine H3 receptor antagonist (Greig, Tozer, & Wright, 2001).

Inhibitors of HCV Polymerase NS5B

Structure-based design has led to the development of benzo[d]isothiazole-1,1-dioxides as inhibitors of HCV polymerase NS5B. The incorporation of a high-affinity methyl sulfonamide group and structure-activity relationship studies yielded analogues with submicromolar potencies in the HCV replicon assay and moderate pharmacokinetic properties (de Vicente et al., 2009).

Antiproliferative Activity

Benzo[d]isothiazole hydrazones have been synthesized and tested for antiretroviral activity. However, their cytotoxic effects on human CD4+ lymphocytes (MT-4) led to further investigations into their antiproliferative activity against several leukemia and solid tumor cell lines. The studies identified specific fragments within the compounds as crucial for biological activity, suggesting the importance of intramolecular hydrogen bond formation (Vicini et al., 2006).

Dyes and Pigments

Benzo[b]thiophene-3(2H)-one-1,1-dioxide, a related compound, has been used in synthetic transformations to prepare a variety of disperse dyes, including styryl disperse dyes and hydazone disperse dyes. These dyes exhibit specific coloristic and dyeing properties on polyester (Bhatti & Seshadri, 2004).

Generation of Benzosultams

The generation of 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides through a radical process involving the insertion of sulfur dioxide has been documented. This process involves a three-component reaction yielding sulfonated benzosultams with moderate to good yields (Zhou, Xia, & Wu, 2017).

Safety and Hazards

The safety information available indicates that Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as 1,1-Dioxo-1,2-benzothiazole-3-thione, has been found to have a variety of biological targets. For instance, it has been reported that derivatives of this compound can act as selective inhibitors of acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning . This suggests that the compound could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s.

Biochemical Pathways

The compound’s interaction with AChE affects the cholinergic pathway, which plays a crucial role in memory and learning. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This could potentially enhance the transmission of signals in the brain, improving cognitive function .

Result of Action

The inhibition of AChE by Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide could lead to an increase in the concentration of acetylcholine in the brain. This could potentially improve cognitive function in patients with Alzheimer’s disease. Moreover, some derivatives of the compound have shown antioxidant activity, which could help protect brain cells from damage .

properties

IUPAC Name |

1,1-dioxo-1,2-benzothiazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVQVWLILLHJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181615 | |

| Record name | 1,1-Dioxo-1,2-benzothiazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide | |

CAS RN |

27148-03-4 | |

| Record name | 1,1-Dioxo-1,2-benzothiazole-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027148034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dioxo-1,2-benzothiazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.